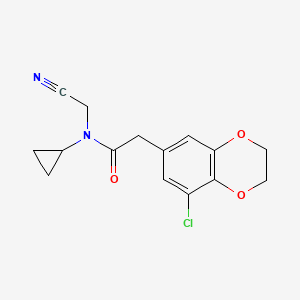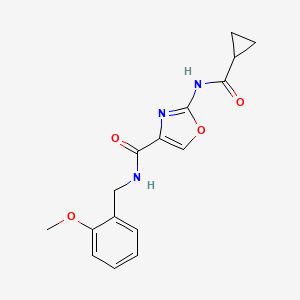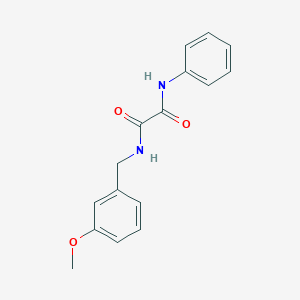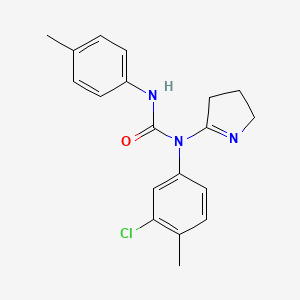
N-(4-((2-(cyclohexylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-2-methoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(4-((2-(cyclohexylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-2-methoxyacetamide is a synthetic molecule that appears to be designed for biological activity, possibly as an anticonvulsant or anticancer agent. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves linear synthesis techniques, as seen in the first paper, where novel 2-chloro N-aryl substituted acetamide derivatives were synthesized . These methods likely involve stepwise reactions that build up the desired molecular structure through a series of intermediates. Characterization of such compounds is typically done using techniques like LCMS, IR, and NMR spectroscopies, which would also be applicable to the analysis of this compound.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been analyzed using crystallography, as seen in the second paper . The structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides reveals extended conformations and specific interplanar angles between amide groups. These structural details are crucial for understanding the bioactive conformation and could be similarly analyzed for this compound.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting points, and stability, can be inferred from their structural characteristics. For instance, the presence of hydrogen bonds and packing interactions in the crystal structures of similar compounds indicates that this compound may also exhibit specific solubility patterns and solid-state stability .
Anticancer Properties
The first paper discusses the anticancer properties of novel acetamide derivatives, which were evaluated for in vitro anticancer activity on various human leukemic cell lines . The cytotoxicity was measured using MTT assays, providing IC50 values. Although the specific compound is not mentioned, the methodology and findings provide a framework for how its anticancer properties could be assessed.
Anticonvulsant Properties
The second paper explores the anticonvulsant activities of functionalized amino acid anticonvulsants . The stereochemical comparisons with known anticonvulsant phenytoin suggest that certain molecular features are likely responsible for this biological activity. These insights could be relevant when considering the potential anticonvulsant properties of this compound.
Wissenschaftliche Forschungsanwendungen
Antiviral and Anticancer Applications
- Antiviral Activity : Studies on substituted pyrimidines, including those with modifications similar to the compound , have shown antiviral activities. For instance, certain 5-substituted 2,4-diaminopyrimidine derivatives have been noted for their marked inhibition of retrovirus replication in cell culture, with specific derivatives being highly inhibitory to human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity (Hocková et al., 2003).
- Anticancer Activity : The synthesis and biological activities of pyrimidine derivatives, including those bearing structural similarities to the compound in focus, have been explored for their anticancer properties. Notably, certain analogues have demonstrated significant anticancer activity in vitro and in vivo, suggesting the potential utility of these compounds in cancer therapy (Su et al., 1986).
Chemical Synthesis and Medicinal Chemistry
- Synthetic Approaches : Research into the synthesis of pyrimidine derivatives, including methods that might be applicable to the compound , has been documented. These studies often explore novel synthetic routes that could facilitate the development of pharmacologically active substances (Galeazzi et al., 1996).
- Drug Development : Investigations into the synthesis and antifolate properties of specific pyrimidine derivatives highlight the compound's potential in drug development, especially in contexts requiring the modulation of folate pathways for therapeutic purposes (Degraw et al., 1992).
Pharmacological Studies
- Pharmacology of Related Compounds : Studies on the pharmacological properties of structurally related compounds, such as their binding affinity to specific receptors and their antinociceptive, anti-inflammatory, or antihyperalgesic actions in animal models, can provide a framework for understanding the potential pharmacological applications of the compound . This includes research into nonpeptidic bradykinin B1 receptor antagonists and their role in managing pain and inflammation (Porreca et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-[[2-(cyclohexylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-14-12-18(25-20(21-14)24-15-6-4-3-5-7-15)22-16-8-10-17(11-9-16)23-19(26)13-27-2/h8-12,15H,3-7,13H2,1-2H3,(H,23,26)(H2,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHLWORDXCASDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CCCCC2)NC3=CC=C(C=C3)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~3~-(4-chlorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2502648.png)
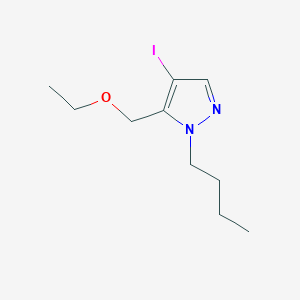
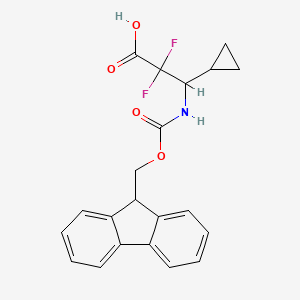
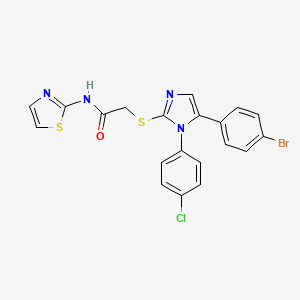
![2-methoxy-4,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2502654.png)



